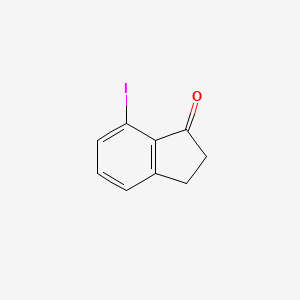

2,3-Dihydro-7-iodoinden-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-iodo-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IO/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKVIZRKBYNZSAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70464115 | |

| Record name | 7-IODO-1-INDANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628732-02-5 | |

| Record name | 7-IODO-1-INDANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,3 Dihydro 7 Iodoinden 1 One and Its Derivatives

Strategies for Regioselective Iodination of Indenone Systems

The introduction of an iodine atom at a specific position on an existing indenone or indanone framework is a key challenge addressed by electrophilic aromatic substitution. The regioselectivity of direct iodination on the aromatic ring of a 2,3-dihydroinden-1-one is governed by the directing effects of the existing substituents: the deactivating, meta-directing carbonyl group and the activating, ortho-, para-directing fused alkyl ring. The C-7 position is ortho to the activating group and meta to the deactivating group, making it a plausible but not guaranteed site of substitution.

Achieving regioselective iodination requires careful selection of reagents. A combination of iodine and iodic acid is an effective reagent system for the iodination of hydroxy-substituted aromatic carbonyl compounds, such as butyrophenones and benzophenones. koreascience.kr In these cases, iodination occurs regioselectively at the positions ortho and/or para to the activating hydroxyl group. koreascience.kr For substrates without strong activating groups, other methods have been developed. A system of potassium iodide (KI) and Oxone® in methanol (B129727) provides an efficient and mild method for the iodination of various aromatic compounds, showing high yields and para-selectivity for activated substrates. Similarly, using iodine and sodium nitrate (B79036) in acetic acid allows for the successful iodination of aromatic rings bearing electron-donating groups, typically with excellent para-selectivity. koreascience.kr For deactivated arenes, stronger electrophilic iodine reagents, prepared from NaIO₄ and I₂ or KI in concentrated sulfuric acid, can achieve mono- or di-iodination. organic-chemistry.org The use of N-iodosuccinimide (NIS) in the presence of a catalytic amount of ZrCl₄ also facilitates the iodination of various aromatic compounds under mild conditions with high selectivity. researchgate.net

The precise control for synthesizing 2,3-Dihydro-7-iodoinden-1-one would depend on the subtle interplay of these electronic effects and the specific iodinating agent employed. Often, the desired isomer must be synthesized by constructing the iodinated ring from an acyclic precursor rather than by direct iodination.

Cyclization Reactions in the Formation of Dihydroindenone Structures

The construction of the fused bicyclic core of dihydroindenones is a central aspect of their synthesis, with various cyclization strategies offering pathways to the target structure.

Iodonium-Induced Carbocyclization of Arylallenes

A highly effective method for producing iodinated indene (B144670) derivatives involves the iodonium-induced carbocyclization of arylallenes. acs.orgfigshare.com This strategy provides a direct route to 2-iodoindenes through a chemoselective iodocarbocyclization of allenyl arenes. acs.orgorganic-chemistry.org In this reaction, an electrophilic source of iodine, such as N-iodosuccinimide (NIS), selectively reacts with the C₂–C₃ double bond of a 1-arylallene. acs.org This initial reaction forms an iodonium (B1229267) ion intermediate. acs.org Following this activation, a 5-endo-dig nucleophilic attack by the aromatic ring occurs in an anti fashion, leading to the formation of the 2-iodoindene product in high yields. acs.org This methodology tolerates a wide range of substituents and demonstrates high 5-endo selectivity. acs.orgorganic-chemistry.org The resulting 2-iodoindenes are versatile synthons that can undergo further functionalization at the reactive carbon-iodine bond. acs.org

Tandem Reactions Involving Propargylic Alcohols and Electrophilic Iodine Sources

Tandem reactions, where multiple bond-forming events occur in a single pot, provide an efficient pathway to complex iodinated indenones starting from simpler propargylic alcohols. One such strategy allows for the synthesis of N-(2-iodoinden-1-yl)arenesulfonamides directly from propargylic alcohols, sulfonamides, and an electrophilic iodine source like N-iodosuccinimide (NIS). figshare.com The proposed mechanism involves an allenesulfonamide as a key intermediate in the tandem transformation. figshare.com

The electrophilic iodination of propargyl alcohols is a foundational reaction in this area. nih.gov Reagents such as NIS can react with propargyl alcohols to yield α-iodo-α,β-unsaturated aldehydes or ketones, often referred to as an iodo-Meyer–Schuster rearrangement. researchgate.net The reaction proceeds via the formation of a halonium-bridged ion, which then rearranges. researchgate.netnih.gov These α-haloenone products are valuable intermediates for further synthetic manipulations. researchgate.net

Metal-Catalyzed Cyclization Approaches

Various transition metals catalyze the cyclization of acyclic precursors to form dihydroindenone and indenone structures with high efficiency. These methods often involve the cyclization of unsaturated aryl halides or related substrates.

Palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides is a well-established method for preparing indanones. acs.org More recent developments include the palladium(II)-catalyzed oxidation and cyclization of 2-(2-arylethynylphenyl)acetonitriles, which proceeds through an ortho-functionalized 1,2-benzil intermediate to yield 3-cyanoindenones. rsc.org Rhodium catalysts enable the asymmetric intramolecular 1,4-addition of chalcone (B49325) derivatives containing a pinacolborane, leading to chiral 3-aryl-1-indanones with excellent enantioselectivity. acs.org Nickel-catalyzed methods include the reductive cyclization of enones to afford indanones with high enantiomeric induction and the formal carboacylation of o-allylbenzamides to give 2-benzyl-2,3-dihydro-1H-inden-1-ones. acs.org Gold catalysts have been used for the cyclization of 2-alkynylaldehyde cyclic acetals, which form indenone derivatives via a hydride shift mechanism. organic-chemistry.org

| Metal Catalyst | Reaction Type | Precursor Example | Product Type | Reference |

|---|---|---|---|---|

| Palladium | Carbonylative Cyclization | Unsaturated Aryl Iodide | Indanone | acs.org |

| Rhodium | Asymmetric 1,4-Addition | Pinacolborane Chalcone | Chiral 3-Aryl-1-indanone | acs.org |

| Nickel | Reductive Cyclization | Enone | Enantioenriched Indanone | acs.org |

| Gold | Cyclization via Hydride Shift | 2-Alkynylaldehyde Cyclic Acetal | Indenone Derivative | organic-chemistry.org |

| Ruthenium | Cyclization via 1,5-H Shift | 2-Alkyl-1-ethynylbenzene | 1-Indanone (B140024) | acs.org |

Precursor Synthesis and Functional Group Compatibility in Indenone Formation

The synthesis of the dihydroindenone core often begins with the construction of a suitable acyclic precursor that can undergo intramolecular cyclization. A classic and widely used method is the intramolecular Friedel–Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides. For example, cyclization of 3-arylpropionic acids catalyzed by terbium(III) triflate at high temperatures can produce various substituted 1-indanones, tolerating even deactivating halogen atoms on the aromatic ring.

Alternative precursors include α,β-unsaturated carboxylic acids, which can react with benzene (B151609) derivatives in the presence of polyphosphoric acid (PPA) in a one-pot reaction to form indanones. ic.ac.uk The regiochemical outcome of this reaction can be controlled by modulating the P₂O₅ content of the PPA. ic.ac.uknih.gov The synthesis of precursors must also consider functional group compatibility. For instance, the synthesis of chiral 2,3-dihydro-1H-indene derivatives as melatonergic ligands involved a multi-step sequence starting from substituted indanones, demonstrating the manipulation of various functional groups throughout the synthesis. organic-chemistry.org A new synthetic route for 3,3′-dihydroxy-2,2′-diindan-1,1′-dione derivatives was developed under mild conditions, starting from the addition of an indan-1,3-dione to ninhydrin, showcasing a pathway that avoids harsh high-temperature conditions. dntb.gov.ua

Stereochemical Control in this compound Synthesis

Achieving stereochemical control is critical when synthesizing chiral derivatives of 2,3-dihydroinden-1-one, particularly those with substituents on the five-membered ring. Asymmetric catalysis provides powerful tools for establishing desired stereocenters.

Enantioselective synthesis of chiral 3-aryl-1-indanones has been accomplished through a rhodium-catalyzed asymmetric intramolecular 1,4-addition. acs.org This method utilizes chalcone derivatives bearing a boronic acid pinacol (B44631) ester and a chiral phosphoramidite (B1245037) ligand (MonoPhos) to induce high levels of enantioselectivity in the cyclized product. acs.org Another potent strategy is the nickel-catalyzed reductive cyclization of a broad range of enones, which furnishes indanones with high enantiomeric induction. acs.org This latter method has been applied to the stereoselective synthesis of several medically valuable molecules, demonstrating its versatility and reliability in controlling stereochemistry. acs.org These examples highlight that by choosing the appropriate chiral catalyst and reaction conditions, specific stereoisomers of substituted dihydroindenones can be accessed with high fidelity.

Reactivity and Transformational Chemistry of 2,3 Dihydro 7 Iodoinden 1 One

Nucleophilic Substitution Reactions on the Indenone Core

Nucleophilic aromatic substitution (SNA) on unactivated aryl halides is generally challenging. researchgate.netrsc.org However, the presence of the electron-withdrawing ketone group in the indenone system can facilitate such reactions under specific conditions, particularly when strong nucleophiles are employed. While direct displacement of the iodide by common nucleophiles is not typically favored, intramolecular nucleophilic aromatic substitution has been shown to be a viable strategy for the synthesis of fused heterocyclic systems. rsc.org For instance, a suitably positioned nucleophile within a side chain attached to the indenone core could potentially displace the iodine to form a new ring.

Electrophilic Aromatic Substitution Patterns in Dihydroindenones

Electrophilic aromatic substitution is a fundamental reaction for the functionalization of aromatic rings. byjus.comsavemyexams.com The dihydroindenone core possesses an aromatic ring that can undergo electrophilic substitution, although the directing effects of the existing substituents must be considered. The annulated aliphatic ring and the carbonyl group will influence the position of incoming electrophiles. The ketone group is a deactivating, meta-directing group. Therefore, electrophilic substitution on the parent 2,3-dihydroinden-1-one would be expected to occur at the 5- or 7-position. In the case of 2,3-Dihydro-7-iodoinden-1-one, the iodine atom is an ortho-, para-director, albeit a deactivating one. The interplay of these directing effects would likely lead to complex product mixtures in electrophilic substitution reactions. Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. nih.govnih.gov

Ketone Reactivity and Derivatives of this compound

The carbonyl group at the 1-position of this compound is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Standard ketone reactions can be readily applied to this substrate. For example, reduction of the ketone using hydride reagents such as sodium borohydride (B1222165) would yield the corresponding secondary alcohol, 7-iodo-2,3-dihydro-1H-inden-1-ol. This alcohol can serve as a precursor for further functionalization.

The Wittig reaction provides a powerful method for the conversion of ketones to alkenes. nih.govnih.gov By reacting this compound with a phosphonium (B103445) ylide, a methylene (B1212753) or substituted methylene group can be introduced at the 1-position, yielding 7-iodo-1-alkylidene-2,3-dihydro-1H-indenes. rsc.orgchemrxiv.org

Grignard reactions with organomagnesium halides offer a route to tertiary alcohols. nih.govnih.gov The addition of a Grignard reagent to the carbonyl group of this compound, followed by an aqueous workup, would produce a 1-alkyl-7-iodo-2,3-dihydro-1H-inden-1-ol. youtube.com

Furthermore, the ketone can be converted into various derivatives such as oximes and hydrazones through condensation reactions with hydroxylamine (B1172632) and hydrazine (B178648) derivatives, respectively. youtube.com

| Reaction | Reagent(s) | Product Type |

| Reduction | NaBH4 or LiAlH4 | 7-Iodo-2,3-dihydro-1H-inden-1-ol |

| Wittig Reaction | Phosphonium ylide | 7-Iodo-1-alkylidene-2,3-dihydro-1H-indene |

| Grignard Reaction | Grignard reagent | 1-Alkyl-7-iodo-2,3-dihydro-1H-inden-1-ol |

| Oximation | Hydroxylamine | (E/Z)-2,3-Dihydro-7-iodoinden-1-one oxime |

Transformations Involving the Dihydroindene Ring System

The dihydroindene ring system itself can participate in various transformations, further expanding the synthetic utility of this compound. Ring expansion reactions, for instance, can be employed to access larger ring systems, such as benzocycloheptenones. Such transformations often involve initial functionalization at the ketone or the adjacent methylene positions, followed by rearrangement. Additionally, the α-protons to the carbonyl group exhibit enhanced acidity and can be deprotonated to form an enolate, which can then participate in various alkylation and condensation reactions, allowing for further functionalization of the five-membered ring.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are utilized to provide detailed information about the carbon-hydrogen framework of 2,3-Dihydro-7-iodoinden-1-one.

In ¹H NMR spectroscopy, the chemical shift, splitting pattern (multiplicity), and integration of the signals provide a wealth of information. For this compound, the aromatic protons are expected to show distinct signals due to the influence of the iodine substituent and the carbonyl group. The presence of the bulky iodine atom at the 7-position significantly influences the electronic environment of the adjacent aromatic protons, leading to characteristic downfield shifts. The methylene (B1212753) protons of the five-membered ring at positions 2 and 3 typically appear as triplets, assuming coupling to each other. The integration of these signals confirms the number of protons in each unique environment.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. nih.gov The carbonyl carbon (C=O) is typically observed at a significant downfield chemical shift (around 200 ppm). The carbon atom bearing the iodine (C-7) will also exhibit a characteristic chemical shift. The remaining aromatic and aliphatic carbons will have distinct signals, allowing for a complete assignment of the carbon framework. The purity of the sample can be assessed by the absence of extraneous peaks in both ¹H and ¹³C NMR spectra. Furthermore, NMR is crucial for differentiating between isomers, such as 4-iodo-, 5-iodo-, or 6-iodoinden-1-one, as each isomer would present a unique set of chemical shifts and coupling patterns in both the aromatic and aliphatic regions of the spectrum. researchgate.netresearchgate.net While specific experimental data for this compound is not widely published, representative data for the parent compound, 1-indanone (B140024), is available and provides a basis for predicting the spectral features of its iodinated derivative. nih.gov

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-4 | ~7.6 | d |

| H-5 | ~7.2 | t |

| H-6 | ~7.8 | d |

| H-2 (CH₂) | ~2.7 | t |

| H-3 (CH₂) | ~3.1 | t |

Note: These are predicted values based on the analysis of related structures. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (C-1) | ~206 |

| C-2 | ~26 |

| C-3 | ~36 |

| C-3a | ~153 |

| C-4 | ~128 |

| C-5 | ~127 |

| C-6 | ~138 |

| C-7 | ~95 |

| C-7a | ~146 |

Note: These are predicted values based on the analysis of related structures. Actual experimental values may vary.

Mass Spectrometry (MS) Applications in Reaction Monitoring and Product Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound, with a molecular formula of C₉H₇IO, the expected monoisotopic mass is approximately 257.95 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight. The presence of iodine, which has a single stable isotope (¹²⁷I), simplifies the isotopic pattern of the molecular ion peak compared to compounds containing chlorine or bromine. raco.catraco.cat

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for indanone derivatives include the loss of CO (28 Da) from the molecular ion to form a stable indenyl cation. The presence of the iodine atom can lead to characteristic fragmentation patterns, including the loss of an iodine radical (I•, 127 Da) or the entire C-I fragment. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments with high precision, which in turn allows for the unambiguous determination of the elemental composition.

Mass spectrometry is also invaluable for reaction monitoring. By analyzing small aliquots of a reaction mixture over time, the disappearance of starting materials and the appearance of the desired product, this compound, can be tracked, allowing for the optimization of reaction conditions.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Expected) | Description |

|---|---|---|

| [M]⁺ | 258 | Molecular Ion |

| [M-CO]⁺ | 230 | Loss of carbon monoxide |

| [M-I]⁺ | 131 | Loss of iodine radical |

| [C₇H₇]⁺ | 91 | Tropylium ion (from further fragmentation) |

Note: The relative intensities of these fragments would depend on the ionization method and energy.

Chromatographic Methods for Isolation and Analysis (HPLC, UPLC, LC-MS)

Chromatographic techniques are essential for the isolation and purification of this compound from reaction mixtures and for the analytical assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful separation techniques based on the differential partitioning of analytes between a stationary phase and a mobile phase.

For the separation of this compound from potential isomers and other impurities, reverse-phase HPLC is a common choice. In this mode, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The retention time of the compound is dependent on its polarity, with less polar compounds having longer retention times. The purity of the isolated compound can be determined by the presence of a single, sharp peak in the chromatogram.

UPLC, which utilizes smaller particle sizes in the stationary phase, offers higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC. This can be particularly advantageous for the rapid analysis of multiple samples or for the separation of closely related isomers.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC or UPLC with the detection capabilities of mass spectrometry. This hyphenated technique allows for the simultaneous separation of components in a mixture and their identification based on their mass-to-charge ratio. LC-MS is a powerful tool for confirming the identity of the desired product peak in a chromatogram and for identifying and characterizing any impurities present.

X-ray Crystallography for Solid-State Structural Confirmation

While NMR and MS provide detailed information about the connectivity and composition of a molecule, X-ray crystallography offers the definitive, three-dimensional structure of a compound in the solid state. This technique is contingent on the ability to grow a suitable single crystal of the substance.

For this compound, a successful X-ray crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles, confirming the planar structure of the benzene (B151609) ring fused to the five-membered ring. It would also definitively establish the position of the iodine atom at the 7-position, unequivocally distinguishing it from other possible isomers. The crystal packing arrangement, which describes how the molecules are arranged in the crystal lattice, can also be determined, providing insights into intermolecular interactions such as hydrogen bonding or π-stacking.

Table 4: List of Mentioned Chemical Compounds

| Compound Name | CAS Number |

|---|---|

| This compound | 628732-02-5 |

| 1-Indanone | 83-33-0 |

| 7-Amino-2,3-dihydro-1H-inden-1-one | 68423-39-2 |

| Acetonitrile | 75-05-8 |

| Methanol (B129727) | 67-56-1 |

| Iodine | 7553-56-2 |

Computational and Theoretical Investigations of 2,3 Dihydro 7 Iodoinden 1 One

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is frequently employed to elucidate reaction mechanisms, predict the regioselectivity and stereoselectivity of chemical reactions, and calculate thermodynamic and kinetic parameters. For a molecule such as 2,3-Dihydro-7-iodoinden-1-one, DFT studies could provide valuable insights into its reactivity. For instance, DFT calculations could predict the most likely sites for nucleophilic or electrophilic attack, determine the transition state energies for various reaction pathways, and explain the directing effects of the iodo and carbonyl groups in reactions such as cycloadditions or substitutions.

However, a detailed search of scientific databases indicates that no specific DFT studies on the reaction mechanisms and selectivity of this compound have been published.

Molecular Modeling of Conformational Preferences and Steric Effects

Molecular modeling techniques, including molecular mechanics and molecular dynamics, are essential for understanding the three-dimensional structure and flexibility of molecules. These methods can be used to identify the most stable conformations of this compound, analyze the steric hindrance presented by the iodine atom and the fused ring system, and explore how these factors might influence its interaction with other molecules. Such studies are crucial for understanding its potential biological activity and for designing related compounds with specific properties.

Currently, there are no published studies that specifically detail the conformational preferences or steric effects of this compound through molecular modeling.

Prediction of Spectroscopic Parameters

Computational chemistry methods can be used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption maxima. These predictions can aid in the structural elucidation of newly synthesized compounds and help in the interpretation of experimental spectra. For this compound, theoretical calculations could predict its characteristic ¹H and ¹³C NMR signals, the stretching frequency of its carbonyl group in the IR spectrum, and its electronic transitions in the UV-Vis spectrum.

As with the other computational areas, there is a lack of published research that specifically reports the predicted spectroscopic parameters for this compound.

Applications of 2,3 Dihydro 7 Iodoinden 1 One in Advanced Chemical Synthesis

Building Block for Complex Organic Frameworks

The rigid bicyclic structure of 2,3-Dihydro-7-iodoinden-1-one makes it an excellent scaffold for the construction of larger, more complex organic frameworks. biosynth.com The iodine atom at the 7-position is a key functional group that facilitates the elaboration of the indanone core through various carbon-carbon bond-forming reactions.

Notably, it is a precursor in the synthesis of indenofluorene (IF) skeletons. uoregon.edu These polycyclic aromatic hydrocarbons are of significant interest due to their extended π-conjugation, which imparts desirable electronic and optical properties. uoregon.edu The synthesis of indenofluorenes often involves palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, where the iodo-indanone derivative is coupled with a suitable boronic acid or ester. nih.govorganic-chemistry.orgwikipedia.orglibretexts.org This methodology allows for the efficient assembly of the indenofluorene core, which can be further functionalized for various applications. uoregon.edu

Another powerful tool for extending the framework from 7-iodo-1-indanone is the Sonogashira coupling reaction. wikipedia.orglibretexts.org This palladium- and copper-co-catalyzed reaction couples the aryl iodide with a terminal alkyne, introducing acetylenic moieties into the structure. These alkynes can then undergo further transformations, such as cyclization reactions, to create elaborate polycyclic systems. wikipedia.org

The table below summarizes key cross-coupling reactions utilized to elaborate the this compound framework.

| Reaction Name | Catalyst System | Coupling Partners | Bond Formed | Relevance to Framework Synthesis |

| Suzuki-Miyaura Coupling | Palladium catalyst (e.g., Pd(PPh₃)₄), Base | Aryl/Vinyl Boronic Acids or Esters | C(sp²)–C(sp²) or C(sp²)–C(sp) | Construction of biaryl systems and extended conjugated frameworks like indenofluorenes. nih.govwikipedia.orgnih.gov |

| Sonogashira Coupling | Palladium catalyst, Copper(I) co-catalyst, Base | Terminal Alkynes | C(sp²)–C(sp) | Introduction of alkyne functionalities for building rigid, linear extensions and subsequent cyclizations. wikipedia.orgnih.gov |

| Buchwald-Hartwig Amination | Palladium catalyst, Ligand (e.g., XPhos), Base | Primary or Secondary Amines | C(sp²)–N | Incorporation of nitrogen atoms to create aza-heterocycles and functionalized frameworks. wikipedia.orgrug.nl |

| Grignard Coupling | Palladium catalyst | Grignard Reagents (Alkyl/Aryl-MgBr) | C(sp²)–C(sp³) or C(sp²)–C(sp²) | Selective alkylation or arylation at the 7-position. researchgate.net |

These reactions highlight the modularity that this compound offers, enabling chemists to systematically build up molecular complexity and tailor the properties of the final organic framework.

Precursor in the Synthesis of Biologically Active Molecules

The indanone scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. beilstein-journals.orgguidechem.comresearchgate.net this compound serves as a key intermediate for accessing novel indanone derivatives with potential therapeutic applications, including antiviral, anti-inflammatory, anticancer, and neuroprotective agents. beilstein-journals.orgnih.gov

The synthetic utility of this iodo-derivative lies in its ability to undergo late-stage functionalization. The iodine atom can be replaced with various substituents using cross-coupling reactions, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. For instance, the Buchwald-Hartwig amination allows for the introduction of diverse amine groups, a common feature in many pharmaceuticals. wikipedia.orgrug.nlorganic-chemistry.org This reaction is critical for synthesizing nitrogen-containing heterocyclic systems fused to or substituted on the indanone core.

Furthermore, the synthesis of highly functionalized azaindazoles, a class of compounds with known biological activity, can utilize iodo-functionalized precursors in their construction. nih.govresearchgate.net The principles of using an iodo-handle for further elaboration are directly applicable, demonstrating the value of this compound in accessing complex heterocyclic targets. Research has shown that various 1-indanone (B140024) derivatives are being investigated for the treatment of Alzheimer's disease, showcasing the therapeutic potential of this class of compounds. beilstein-journals.orgresearchgate.net

The following table presents examples of biologically active compound classes that can be synthesized from indanone precursors.

| Compound Class | Potential Biological Activity | Synthetic Relevance of 7-Iodo-1-Indanone |

| Indanone Derivatives | Antiviral, Anti-inflammatory, Anticancer beilstein-journals.orgresearchgate.net | Serves as a key intermediate for creating diverse substitutions at the 7-position via cross-coupling. nih.gov |

| Aza-Indenofluorenes | Biologically Active Heterocycles | The iodo group enables the introduction of nitrogen via reactions like the Buchwald-Hartwig amination. wikipedia.org |

| Functionalized Azaindazoles | Bioactive Heterocycles nih.gov | The iodo-substituent acts as a handle for late-stage functionalization to build complex drug-like molecules. nih.govresearchgate.net |

Intermediates for Optoelectronic Devices and Functional Materials

The development of novel organic materials for electronic and optical applications is a rapidly growing field of research. Polycyclic aromatic hydrocarbons with extended π-systems, such as indenofluorenes, are highly sought after for their potential use as organic semiconductors in devices like organic field-effect transistors (OFETs). uoregon.edu

This compound is a pivotal starting material for the synthesis of these functional materials. uoregon.edu Through reactions like the Suzuki and Sonogashira couplings, the indanone core can be extended into large, planar, and highly conjugated systems. uoregon.edunih.govwikipedia.org These structural features are crucial for efficient charge transport and desirable photophysical properties. The ability to prepare these complex molecules in gram quantities with high purity, starting from precursors like 7-iodo-1-indanone, is essential for their practical application in materials science. uoregon.edu The resulting indenofluorene derivatives have been shown to act as the active layer in OFETs, demonstrating their potential as advanced materials with novel electronic properties. uoregon.edu

Ligand Precursors in Homogeneous Catalysis

In the field of homogeneous catalysis, the performance of a metal catalyst is critically dependent on the structure of the surrounding ligands. Chiral ligands are particularly important for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds.

This compound and related 7-halo-1-indanones are valuable precursors for the synthesis of specialized ligands. researchgate.net The indane framework provides a rigid backbone that can be stereochemically defined. The halo-substituent serves as a reactive site for introducing phosphine (B1218219) groups or other coordinating moieties through cross-coupling reactions. These functionalized indanes can then be incorporated into larger ligand structures. For example, there is potential for synthesizing chiral ansa-zirconocenes from indene (B144670) derivatives, which are useful as highly active and stereoselective catalysts for olefin polymerization. researchgate.net The synthesis of such complex ligands relies on the ability to selectively functionalize the indane core, a process for which 7-iodo-1-indanone is an ideal starting point.

Environmental and Sustainability Considerations in the Research of Iodinated Organic Compounds

Methodological Approaches to Assess Environmental Impact in Chemical Synthesis

A comprehensive assessment of the environmental footprint of chemical syntheses requires a multifaceted approach that extends beyond simple yield calculations. liv.ac.uk Several methodologies and metrics have been developed to provide a more holistic view of the "greenness" of a chemical process. epa.gov

Life Cycle Assessment (LCA) is a comprehensive method for evaluating the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to final disposal. beilstein-journals.orgchemicalbook.comnih.gov For chemical syntheses, this involves analyzing the inputs of raw materials and energy, and the outputs of emissions and waste at each step. organic-chemistry.org However, conducting a full LCA can be data-intensive and complex, especially at the laboratory scale. organic-chemistry.orgresearchgate.net To address this, predictive LCA models and other streamlined tools have been developed to provide earlier insights into the potential environmental burdens of a new chemical process. researchgate.net

In addition to LCA, several green chemistry metrics are employed to quantify the environmental performance of chemical reactions. iyte.edu.tr These metrics provide a more focused assessment of specific aspects of a synthesis. Key mass-based metrics include:

Atom Economy: Developed by Barry Trost, this metric calculates the proportion of reactant atoms that are incorporated into the desired product. researchgate.netrsc.org It provides a theoretical measure of how efficiently a reaction uses the starting materials.

E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product. mdpi.com A lower E-factor signifies less waste generation and a greener process. mdpi.comgoogle.com The pharmaceutical industry, known for its complex multi-step syntheses, often has significantly higher E-factors compared to other sectors of the chemical industry. google.com

Process Mass Intensity (PMI): This metric, heavily utilized in the pharmaceutical industry, is the ratio of the total mass of all materials used (including reactants, solvents, and reagents) to the mass of the final product. liv.ac.uk Minimizing PMI is a key objective in developing more sustainable processes.

The following table provides a comparison of these key green chemistry metrics:

Table 1: Comparison of Key Green Chemistry Metrics| Metric | Formula | Focus | Key Advantage |

|---|---|---|---|

| Atom Economy | (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100% | Theoretical efficiency of atom incorporation | Highlights inherent efficiency of a reaction pathway. rsc.org |

| E-Factor | Mass of Waste / Mass of Product | Waste generation | Simple to calculate and directly addresses waste minimization. mdpi.com |

| Process Mass Intensity (PMI) | Total Mass in Process / Mass of Product | Overall material efficiency | Provides a comprehensive view of all materials used in a process. |

Other methodologies, such as the Green Degree (GD) method, offer an integrated index that considers multiple environmental impact categories, including global, air, water, and toxicological effects, to provide a comprehensive assessment of a chemical process's environmental performance. The selection of the most appropriate assessment method depends on the specific goals of the evaluation, the stage of process development, and the availability of data.

Atom Economy and Green Chemistry Principles in 2,3-Dihydro-7-iodoinden-1-one Synthesis

The principles of green chemistry provide a framework for designing more environmentally benign chemical processes. The synthesis of this compound can be analyzed through this lens to identify areas for improvement in terms of sustainability.

A reported synthesis of 7-iodo-1-indanone involves a two-step process starting from 7-amino-2,3-dihydro-1H-inden-1-one. iyte.edu.tr The first step is a diazotization reaction with sodium nitrite (B80452) and hydrochloric acid, followed by a Sandmeyer-type reaction with potassium iodide.

Reaction Scheme:

C₉H₉NO + NaNO₂ + 2HCl → [C₉H₈N₂O]Cl + NaCl + 2H₂O [C₉H₈N₂O]Cl + KI → C₉H₇IO + N₂ + KCl

A critical evaluation of this synthesis from a green chemistry perspective reveals several considerations:

Atom Economy: The atom economy of this reaction is not ideal due to the formation of several byproducts, including nitrogen gas, sodium chloride, and potassium chloride. A significant portion of the atoms from the reactants are not incorporated into the final product, this compound. This highlights a key area for potential improvement by exploring alternative synthetic routes with better atom economy. researchgate.netrsc.org

Use of Hazardous Substances: The synthesis employs hydrochloric acid and sodium nitrite, which are corrosive and toxic, respectively. The third principle of green chemistry encourages the use and generation of substances with minimal toxicity.

Solvents: While the cited synthesis uses water and acetic acid, the broader context of organic synthesis often involves the use of volatile and hazardous organic solvents. The fifth principle of green chemistry advocates for the use of safer solvents or, ideally, solvent-free conditions.

The following table outlines the twelve principles of green chemistry and their relevance to the synthesis of this compound:

Table 2: Application of Green Chemistry Principles to this compound Synthesis| Principle | Description | Relevance to the Synthesis |

|---|---|---|

| 1. Prevention | It is better to prevent waste than to treat or clean it up after it has been created. | The current synthesis generates significant salt waste. |

| 2. Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. researchgate.net | The diazotization-Sandmeyer reaction has a low atom economy. |

| 3. Less Hazardous Chemical Syntheses | Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. | The use of hydrochloric acid and sodium nitrite presents hazards. |

| 4. Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. | The toxicity of the final product and intermediates should be considered. |

| 5. Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents, etc.) should be made unnecessary wherever possible and innocuous when used. | While water is used, many organic syntheses rely on hazardous solvents. |

| 6. Design for Energy Efficiency | Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. | The synthesis involves heating, and energy consumption should be optimized. |

| 7. Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. | The starting materials are likely derived from petrochemical sources. |

| 8. Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/ deprotection, temporary modification of physical/chemical processes) should be minimized or avoided if possible. researchgate.net | The synthesis avoids complex protection/deprotection steps. |

| 9. Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. researchgate.net | The synthesis uses stoichiometric reagents rather than catalytic ones. |

| 10. Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products and do not persist in the environment. | The environmental fate of iodinated indanones should be considered. |

| 11. Real-time analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time in-process monitoring and control prior to the formation of hazardous substances. | In-process monitoring could optimize reaction conditions and minimize byproduct formation. |

| 12. Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires. | The handling of corrosive and toxic reagents requires strict safety protocols. |

Exploring alternative synthetic strategies, such as direct iodination methods or catalytic approaches, could lead to a greener synthesis of this compound with improved atom economy and reduced environmental impact.

Waste Management and Disposal Protocols in Laboratory Settings

The responsible management of chemical waste is a critical component of sustainable laboratory practice, particularly when dealing with halogenated organic compounds like this compound. Improper disposal can lead to environmental contamination and pose risks to human health.

In laboratory settings, a systematic approach to waste management is essential. This begins with waste minimization, which can be achieved by ordering smaller quantities of chemicals, keeping an accurate inventory, and reducing the scale of experiments.

For iodinated organic compounds, specific disposal protocols must be followed due to their classification as halogenated waste. The key principles of laboratory waste disposal for such compounds include:

Segregation: Halogenated organic waste must be collected separately from non-halogenated organic waste. This is because the disposal methods for these two types of waste are different, with halogenated waste often requiring more specialized and costly treatment processes like incineration at high temperatures.

Labeling: All waste containers must be clearly and accurately labeled with their contents. For halogenated waste, the label should explicitly state that it contains halogenated compounds and list the specific chemicals.

Containerization: Waste should be stored in appropriate, sealed, and leak-proof containers to prevent spills and evaporation. The containers should be compatible with the chemical nature of the waste.

Disposal of Iodinated Waste: Liquid iodinated waste should not be disposed of down the sink. It should be collected as hazardous chemical waste. For certain types of iodinated waste, treatment with a reducing agent like sodium thiosulfate (B1220275) or sodium metabisulfite (B1197395) can convert iodine to the less hazardous iodide form before disposal. However, this should only be done following established and approved laboratory procedures. Solid waste contaminated with iodinated compounds should also be treated as hazardous waste and disposed of accordingly.

The following table summarizes the general guidelines for the disposal of laboratory waste containing iodinated organic compounds:

Table 3: Waste Management and Disposal Protocols for Iodinated Organic Compounds| Waste Type | Protocol | Rationale |

|---|---|---|

| Liquid Waste | - Segregate as "Halogenated Organic Waste".- Collect in designated, sealed, and labeled containers.- Do not dispose of down the drain. | Prevents contamination of non-halogenated waste streams and ensures proper, specialized treatment. |

| Solid Waste | - Collect contaminated materials (e.g., gloves, paper towels) in a designated, labeled hazardous waste container. | Prevents the release of hazardous materials into the regular trash stream. |

| Empty Containers | - Rinse thoroughly (if safe to do so) and dispose of according to institutional guidelines.- In some cases, unrinsed empty containers of acutely hazardous materials must be treated as hazardous waste. | Removes residual chemicals to allow for safe disposal or recycling. |

| Surplus Chemicals | - Do not dispose of down the drain or in the trash.- Dispose of through the institution's hazardous waste program. | Ensures that unused chemicals are managed safely and in an environmentally responsible manner. |

Adherence to these protocols is essential for ensuring the safety of laboratory personnel and minimizing the environmental impact of research involving iodinated organic compounds.

Future Research Directions and Challenges

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Selectivity

The development of more efficient and selective methods for synthesizing 2,3-Dihydro-7-iodoinden-1-one is a primary area for future research. Traditional methods, such as the intramolecular Friedel-Crafts cyclization of 3-arylpropionic acids or their acid chlorides, can be effective but often require harsh conditions and can lead to mixtures of regioisomers. nih.govnih.govresearchgate.net For instance, the synthesis of halo-indanones can be achieved through the cyclization of compounds like 3-chloro-1-(2-halophenyl)propan-1-one under Friedel-Crafts conditions or via a Sandmeyer reaction from the corresponding amino-indanone. researchgate.netchemicalbook.com However, these multi-step sequences can be cumbersome.

Future efforts will likely focus on direct C-H activation and iodination of the parent 2,3-dihydroinden-1-one. Transition-metal catalysis, which has shown promise in the synthesis of other indanone derivatives, could provide a more atom-economical and regioselective route. nih.govorganic-chemistry.org The challenge lies in developing catalysts that can selectively target the C-7 position of the indanone core. A comparison of potential future strategies versus conventional methods is outlined below.

| Synthetic Strategy | Typical Reagents/Catalysts | Potential Advantages | Key Challenges |

|---|---|---|---|

| Classical Multi-Step (e.g., Sandmeyer) | NaNO₂, HCl, KI, from 7-amino-1-indanone chemicalbook.com | Established and reliable | Multiple steps, moderate yields (e.g., 43%), generation of waste chemicalbook.com |

| Direct C-H Iodination | Transition-metal catalyst (e.g., Pd, Ru), I₂ or other iodine source | Fewer steps, higher atom economy | Achieving high regioselectivity at C-7, catalyst cost and stability |

| Flow Chemistry Synthesis | Immobilized catalysts/reagents in a microreactor | Enhanced safety, precise control, improved scalability | High initial setup cost, potential for channel clogging |

Development of Asymmetric Synthesis Methodologies for Chiral Indenone Derivatives

Introducing chirality to the indenone framework significantly broadens its potential applications, particularly in pharmaceuticals. While asymmetric syntheses for the core indanone structure have been developed, creating enantiomerically pure 7-iodo-1-indanone derivatives remains a formidable challenge. youtube.comuwindsor.calibretexts.org Future research will need to focus on several key areas:

Chiral Catalysts: Developing novel chiral catalysts, such as rhodium or nickel complexes with chiral ligands, for asymmetric intramolecular additions or cyclizations. organic-chemistry.org

Chiral Auxiliaries: Employing removable chiral auxiliaries to direct the stereochemical outcome of the cyclization or functionalization steps. youtube.com

Enzymatic Resolutions: Utilizing enzymes for the kinetic resolution of racemic mixtures of this compound or its precursors. nih.gov

The goal is to establish methodologies that provide high enantiomeric excess (ee) and are applicable to a range of substituted indanones. libretexts.org The development of such methods would be a significant step toward creating complex, biologically active molecules. nih.gov

Advanced Mechanistic Studies and Reaction Pathway Elucidation

A deeper mechanistic understanding is critical for optimizing current synthetic routes and designing new ones. While the general mechanisms of foundational reactions like the Friedel-Crafts acylation and Nazarov cyclization are known, the specific influences of substituents like iodine on reaction pathways are less understood. nih.govpreprints.orgbeilstein-journals.org

Future investigations should employ a combination of computational and experimental techniques:

Computational Chemistry: Using Density Functional Theory (DFT) to model transition states, calculate activation energies, and predict the regioselectivity of iodination and cyclization reactions.

In-situ Spectroscopy: Utilizing techniques like NMR and IR spectroscopy to monitor reactions in real-time, allowing for the identification of transient intermediates and byproducts. nih.gov

Elucidating these pathways will enable chemists to overcome challenges such as byproduct formation and low yields, leading to more robust and predictable syntheses. nih.gov

Diversification of Applications in Material Science and Bioimaging

The unique properties of this compound make it an attractive candidate for applications beyond its role as a synthetic intermediate. The presence of the heavy iodine atom is particularly noteworthy.

In material science , the C–I bond can be exploited in cross-coupling reactions to synthesize novel polymers or complex organic molecules. The heavy-atom effect of iodine could also be harnessed to create materials with interesting photophysical properties, such as phosphorescence, for use in organic light-emitting diodes (OLEDs).

In bioimaging , iodinated organic compounds are widely used as X-ray contrast agents due to the high X-ray absorbing ability of the iodine nucleus. nih.govwikipedia.orgacs.org The indanone scaffold could serve as a novel platform for developing next-generation contrast media. nih.gov Research could focus on synthesizing derivatives with enhanced biocompatibility and targeting capabilities. rsc.org Furthermore, the scaffold could be functionalized with fluorophores to create dual-modality probes for both fluorescence and computed tomography (CT) imaging. rsc.org

| Application Area | Key Property of Iodine | Potential Future Product | Research Focus |

|---|---|---|---|

| Material Science | Heavy-atom effect, reactive C-I bond | Phosphorescent polymers, functional organic materials | Synthesis of novel polymers via cross-coupling, study of photophysical properties |

| Bioimaging (CT) | High X-ray attenuation acs.org | Targeted CT contrast agents nih.gov | Improving water solubility, reducing toxicity, adding targeting moieties nih.gov |

| Bioimaging (Dual-Modality) | X-ray attenuation & scaffold for fluorophores | Fluorescent/CT imaging probes rsc.org | Synthesis of fluorescent derivatives, in-vitro and in-vivo imaging studies |

Sustainable and Scalable Production of this compound and its Analogs

Transitioning from laboratory-scale synthesis to large-scale industrial production requires a focus on sustainability and scalability. Many current methods for indanone synthesis rely on stoichiometric reagents, harsh acids (like triflic acid), and chlorinated solvents, which are environmentally problematic. nih.govrsc.org

Future research must prioritize green chemistry principles:

Catalytic Processes: Replacing stoichiometric reagents with efficient catalytic systems that can be used in small amounts and potentially recycled. rsc.org

Green Solvents: Investigating the use of more environmentally benign solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even water, to replace traditional halogenated solvents. preprints.orgpreprints.org

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption. nih.gov

Process Intensification: Exploring continuous flow manufacturing, which offers better control, improved safety, and easier scalability compared to batch processing.

Developing a manufacturing process that is not only high-yielding but also cost-effective and environmentally friendly is the ultimate challenge for the practical application of this compound and its derivatives. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-Dihydro-7-iodoinden-1-one, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves halogenation of the indenone core using iodine sources (e.g., NIS or I₂) under electrophilic aromatic substitution conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. Purity optimization requires monitoring by HPLC or GC-MS, with solvent recrystallization (e.g., ethanol/water) to remove halogenated byproducts. Safety protocols, including fume hood use and PPE, are critical due to iodine’s volatility .

Q. How can the structure of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm substituent positions via coupling patterns and chemical shifts (e.g., iodine’s deshielding effect on aromatic protons).

- FT-IR : Validate carbonyl (C=O) stretching (~1700 cm⁻¹) and C-I bonds (~500 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic pattern consistent with iodine’s natural abundance. X-ray crystallography provides definitive confirmation if single crystals are obtainable .

Q. What are the preliminary steps to assess the biological activity of this compound?

- Methodological Answer : Begin with in vitro assays:

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Antiviral Screening : Plaque reduction assays against RNA/DNA viruses.

- Dose-Response Curves : Use concentrations spanning 0.1–100 µM, with triplicate measurements. Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls. Data should be analyzed using nonlinear regression (GraphPad Prism) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices, identifying reactive sites. Molecular docking (AutoDock Vina) can simulate interactions with catalytic systems (e.g., Pd-based catalysts). Validate predictions experimentally via Suzuki-Miyaura coupling with aryl boronic acids, monitored by LC-MS .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times.

- Batch Variability : Test multiple synthetic batches for purity differences.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA, Bland-Altman plots) to compare datasets. Consider structural analogs to isolate iodine’s role in activity .

Q. How can the electronic properties of this compound be exploited in material science applications?

- Methodological Answer : Characterize charge-transfer properties via cyclic voltammetry (HOMO/LUMO levels) and UV-Vis spectroscopy (bandgap analysis). Integrate into organic semiconductors by depositing thin films via spin-coating. Test in OLED or OFET devices, comparing performance with non-iodinated analogs. SAMs (self-assembled monolayers) on gold surfaces can study interfacial electronic effects .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability : Incubate in buffers (pH 2–9) and analyze degradation by UPLC at 24/48/72 hours.

- Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor; quantify parent compound via LC-MS/MS.

- Photostability : Expose to UV light (300–400 nm) and monitor structural changes via ¹H NMR .

Methodological Best Practices

- Data Reprodubility : Document reaction conditions (temperature, solvent ratios, catalyst loading) in line with IUPAC guidelines. Share raw spectral data and crystallographic CIF files as supplementary materials .

- Ethical Compliance : Adhere to institutional biosafety protocols for in vitro studies. Explicitly state limitations (e.g., lack of in vivo data) in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.